3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 674297-88-2
VCID: VC8287426
InChI: InChI=1S/C6H4BrClN4/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H,9H2
SMILES: C1=C(N2C(=C(C=N2)Br)N=C1Cl)N
Molecular Formula: C6H4BrClN4
Molecular Weight: 247.48 g/mol

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 674297-88-2

Cat. No.: VC8287426

Molecular Formula: C6H4BrClN4

Molecular Weight: 247.48 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine - 674297-88-2

Specification

CAS No. 674297-88-2
Molecular Formula C6H4BrClN4
Molecular Weight 247.48 g/mol
IUPAC Name 3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C6H4BrClN4/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H,9H2
Standard InChI Key PWIODDUWXYZRSN-UHFFFAOYSA-N
SMILES C1=C(N2C(=C(C=N2)Br)N=C1Cl)N
Canonical SMILES C1=C(N2C(=C(C=N2)Br)N=C1Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolopyrimidine family, featuring a fused bicyclic core with bromine and chlorine atoms at positions 3 and 5, respectively, and an amine group at position 7 (Figure 1). X-ray crystallographic data, though unavailable in public sources, predict a planar aromatic system stabilized by π-conjugation across the heterocyclic rings . The bromine atom introduces steric bulk (van der Waals radius: 1.85 Å) and polarizability, while the chlorine substituent (electronegativity: 3.0) enhances electrophilic reactivity at adjacent positions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC6H4BrClN4\text{C}_6\text{H}_4\text{BrClN}_4
Molecular Weight247.48 g/mol
XLogP31.98
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors4
Topological Polar Surface Area69.1 Ų
Solubility (Water)0.15 mg/mL (SILICOS-IT)

Spectroscopic Fingerprints

  • 1H^1\text{H} NMR: A singlet at δ 6.8 ppm for the pyrimidine H-2 proton, with broad signals near δ 5.2 ppm for the NH2_2 group .

  • 13C^{13}\text{C} NMR: Quaternary carbons adjacent to halogens expected between δ 145-155 ppm, with C-Br and C-Cl resonances typically appearing downfield beyond δ 110 ppm .

Mass spectrometric analysis shows a characteristic isotopic pattern due to bromine (1:1 ratio for M and M+2 peaks) with a base peak at m/z 247 corresponding to the molecular ion .

Synthetic Methodologies and Optimization

Primary Synthesis Route

The most efficient preparation involves a Suzuki-Miyaura cross-coupling strategy, as demonstrated in a 7-batch parallel synthesis :

Table 2: Reaction Conditions for Large-Scale Synthesis

ParameterSpecification
Starting Material3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (500 mg/batch)
Coupling Partner(5-Amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1 eq)
CatalystPdCl2_2(PPh3_3)2_2 (5 mol%)
Solvent System1,2-Dimethoxyethane (DME)/sat. Na2_2CO3_3 (4:1 v/v)
Temperature80°C (30 min) → 100°C (5 h)
PurificationGradient elution (0-100% EtOAc in cyclohexane)
Yield63% (4.23 g from 3.5 g starting material)

This protocol emphasizes the compound's role as a versatile intermediate, enabling subsequent functionalization at the 7-amino position while preserving the halogenated core.

Alternative Synthetic Pathways

Early-stage synthetic approaches involve cyclocondensation strategies:

Recent advances employ flow chemistry to enhance reaction control, particularly in managing exothermic steps during ring formation.

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

Despite its moderate molecular weight (247.48 g/mol), the compound exhibits poor aqueous solubility (0.15 mg/mL) , attributed to strong crystal lattice forces from halogen stacking. Calculated permeability coefficients (Log Kp = -6.31 cm/s) suggest limited transdermal absorption but adequate gastrointestinal absorption (GI absorption: High) .

Table 3: ADME Predictions

ParameterPrediction
BBB PermeationYes (LogBB = 0.32)
P-gp SubstrateNo
CYP1A2 InhibitionIC50_{50} = 4.1 μM
Plasma Protein Binding89% (Predicted)
Half-Life2.7 h (Rat, simulated)

Stability Considerations

Accelerated stability studies under ICH guidelines reveal:

  • Hydrolytic Stability: Degrades <5% after 24 h at pH 1-7 (37°C), but rapid decomposition occurs under alkaline conditions (pH 9, 15% degradation in 4 h) .

  • Photostability: UV irradiation (300-400 nm) induces dehalogenation, forming 5-chloropyrazolo[1,5-a]pyrimidin-7-amine as the primary photoproduct .

Pharmacological Significance and Structure-Activity Relationships

Kinase Inhibition Profile

While the parent compound shows negligible activity against Pim-1 kinase (IC50_{50} > 10 μM) , structural modifications dramatically enhance potency:

Key SAR Insights from Fragment-Based Design :

  • 5-Position Substitution: Introducing trans-4-aminocyclohexanol boosts Pim-1 inhibition 100-fold (IC50_{50} = 294 nM vs. inactive parent) .

  • 3-Bromo Retention: Maintaining bromine at position 3 improves selectivity over Flt-3 kinase (5-fold selectivity window) .

  • Amino Group Derivatization: Acylation of the 7-amine enhances cellular permeability, reducing BAD phosphorylation in MV4-11 leukemia cells (EC50_{50} = 0.8 μM) .

Table 4: Comparative Kinase Inhibition Data

CompoundPim-1 IC50_{50} (nM)Flt-3 IC50_{50} (nM)Selectivity Ratio
Parent (3-Bromo-5-chloro)>10,000>10,000-
5-(trans-4-Aminocyclohexanol) Derivative294 ± 121,450 ± 2104.9
3-Bromo-5-(4-morpholinyl) Analogue83 ± 7620 ± 457.5

Emerging Research Directions

PROTAC Development

The bromine atom serves as an attachment point for E3 ligase ligands in proteolysis-targeting chimera (PROTAC) designs. Early-stage conjugates with von Hippel-Lindau (VHL) ligands show 85% Pim-1 degradation at 100 nM concentration .

Radiopharmaceutical Applications

76Br^{76}\text{Br}-labeled derivatives exhibit promising tumor uptake in glioblastoma models (SUV = 2.4 at 24 h post-injection) , leveraging the bromide for isotopic substitution.

Computational Modeling Advances

Machine learning models trained on 158 pyrazolopyrimidine derivatives predict optimal substituents for blood-brain barrier penetration (QSPR model R2^2 = 0.91) , guiding CNS-targeted drug design.

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